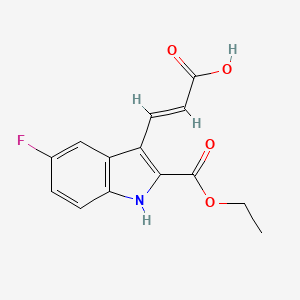
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate, also known as EFIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFIC is a derivative of indole-2-carboxylic acid, which is a naturally occurring compound found in plants. EFIC has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has also been studied for its potential as a fluorescent probe for imaging biological systems. In addition, Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has been used as a building block for the synthesis of other compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. In addition, Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate has several advantages for lab experiments, including its easy synthesis and purification, and its potential as a fluorescent probe for imaging biological systems. However, Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate. One direction is to study the structure-activity relationship of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate and its derivatives to identify compounds with improved anticancer activity and reduced toxicity. Another direction is to study the potential of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate as a fluorescent probe for imaging biological systems in vivo. In addition, further studies are needed to elucidate the mechanism of action of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate and its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxycarbonyl-5-fluoro-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBDDHIUBITJPT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



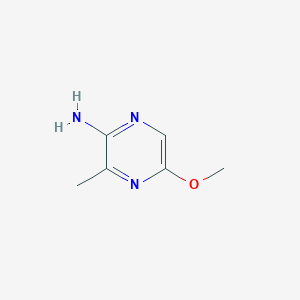


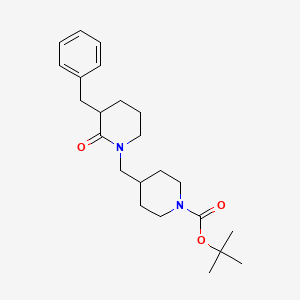
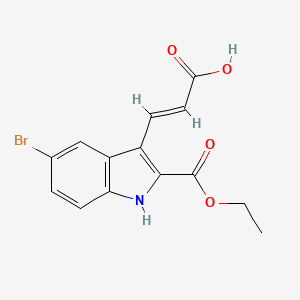


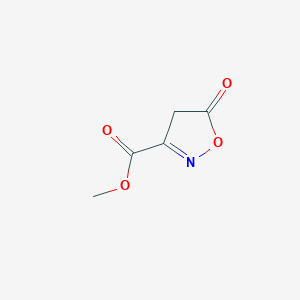
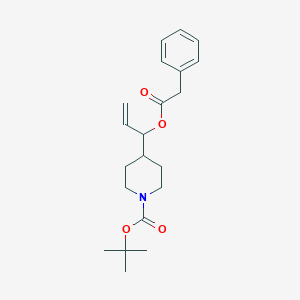
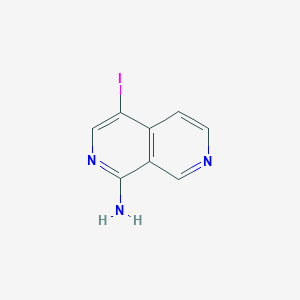
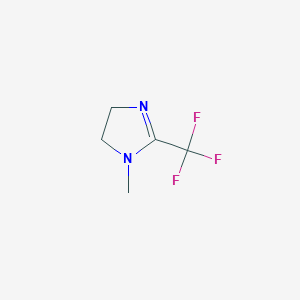
![9-bromo-1,3,4,6,7,11b-hexahydro-2H-Pyrazino[2,1-a]isoquinoline](/img/structure/B1512445.png)

![9,10-difluoro-1,3,4,6,7,11b-hexahydro-2H-Pyrazino[2,1-a]isoquinoline](/img/structure/B1512452.png)